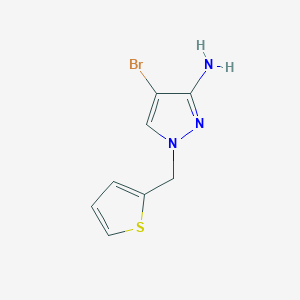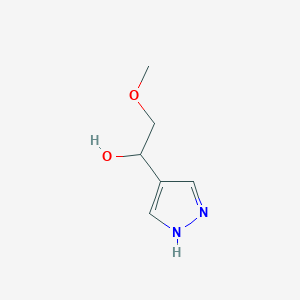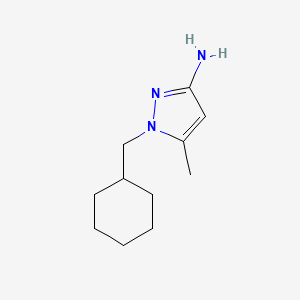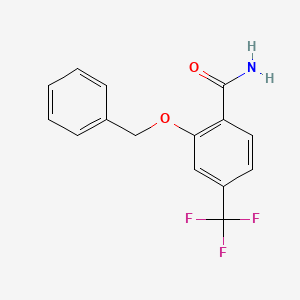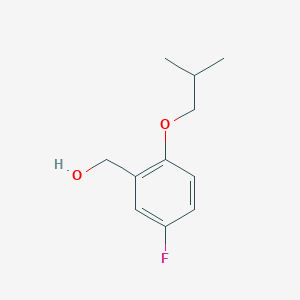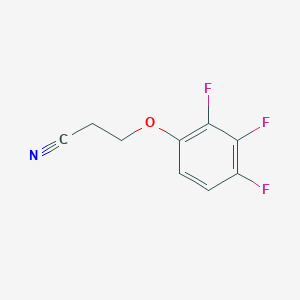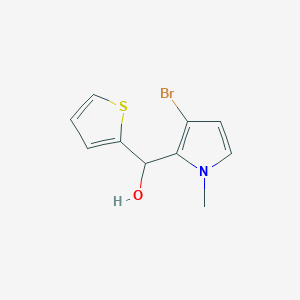
(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C10H10BrNOS and a molecular weight of 272.16 g/mol This compound features a pyrrole ring substituted with a bromine atom and a methyl group, as well as a thiophene ring attached to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol typically involves the following steps:
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).
Coupling with Thiophene: The thiophene ring can be coupled to the pyrrole ring through a Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of thiophene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: NaN3, KSCN, Pd catalysts
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: De-brominated products
Substitution: Azides, thiocyanates, and other substituted derivatives
Applications De Recherche Scientifique
(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol is unique due to the presence of both a brominated pyrrole ring and a thiophene ring attached to a methanol group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H10BrNOS |
|---|---|
Poids moléculaire |
272.16 g/mol |
Nom IUPAC |
(3-bromo-1-methylpyrrol-2-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C10H10BrNOS/c1-12-5-4-7(11)9(12)10(13)8-3-2-6-14-8/h2-6,10,13H,1H3 |
Clé InChI |
SCMBISHNVSLGPB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=C1C(C2=CC=CS2)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


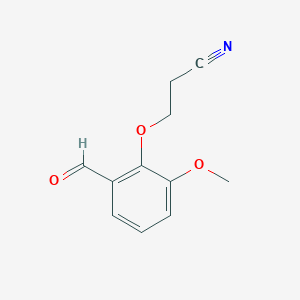
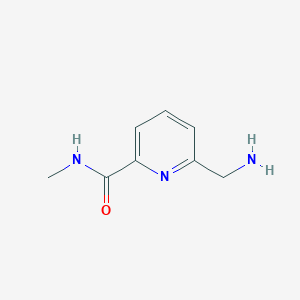
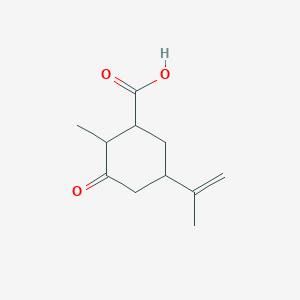
![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13081522.png)

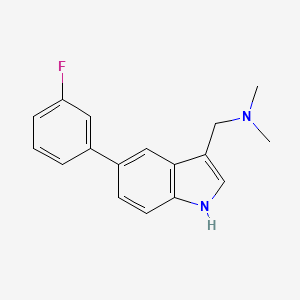
![5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081548.png)
